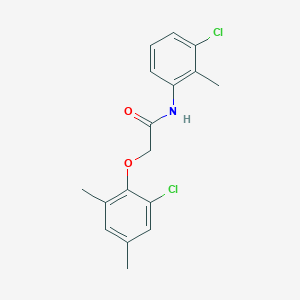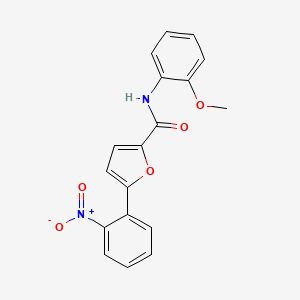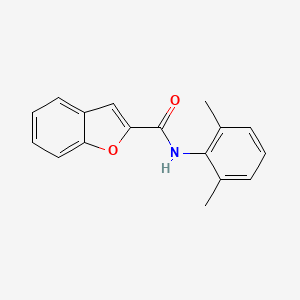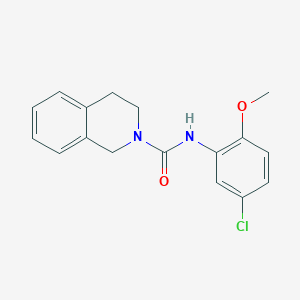
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide involves the inhibition of tubulin polymerization, which is essential for cell division. This leads to the arrest of the cell cycle and eventually, cell death. Additionally, this compound has been shown to induce oxidative stress and DNA damage in cancer cells, further contributing to its cytotoxic effects.
Biochemical and Physiological Effects
Studies have shown that this compound has a significant impact on various biochemical and physiological processes. It has been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, this compound has been shown to exert anti-inflammatory effects and can modulate the immune response.
実験室実験の利点と制限
One of the main advantages of using 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide in lab experiments is its potent cytotoxic effects on cancer cells. This makes it a valuable tool for studying cancer biology and developing new cancer therapies. However, one limitation of using this compound is its potential toxicity to normal cells, which can complicate the interpretation of results.
将来の方向性
There are several future directions for the study of 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide. One of the most promising areas of research is in the development of new cancer therapies. Further studies are needed to optimize the synthesis method and improve the potency and selectivity of this compound. Additionally, studies are needed to explore the potential applications of this compound in other fields, such as anti-inflammatory and immunomodulatory therapy.
Conclusion
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its potent cytotoxic effects on cancer cells make it a valuable tool for studying cancer biology and developing new cancer therapies. Further studies are needed to optimize the synthesis method and explore the potential applications of this compound in other fields.
合成法
The synthesis of 2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide involves the reaction of 2-chloro-4,6-dimethylphenol with 3-chloro-2-methylaniline in the presence of acetic anhydride. The resulting product is then treated with acetic acid to obtain the final compound. This method has been optimized to ensure high yields and purity of the final product.
科学的研究の応用
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent cytotoxic effects on cancer cells and can induce apoptosis, making it a potential candidate for cancer therapy.
特性
IUPAC Name |
2-(2-chloro-4,6-dimethylphenoxy)-N-(3-chloro-2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-7-11(2)17(14(19)8-10)22-9-16(21)20-15-6-4-5-13(18)12(15)3/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHUOWZHWIAUTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)OCC(=O)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 3-[4-(4-chlorophenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5865095.png)

![N-(2-ethylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5865109.png)
![4-ethyl-2,7-dimethyl-4H-[1,3]thiazolo[5,4-b]indole](/img/structure/B5865115.png)
![4-{[(1-benzyl-1H-indol-3-yl)methyl]amino}-4-oxobutanoic acid](/img/structure/B5865123.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-propylacetamide](/img/structure/B5865125.png)
![N-[4-(acetylamino)phenyl]-2-cyclohexylacetamide](/img/structure/B5865127.png)



![N-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}methanesulfonamide](/img/structure/B5865169.png)
![5-nitro-1-[(2,3,4-trimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5865187.png)

![N-[2-(1-piperidinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5865205.png)